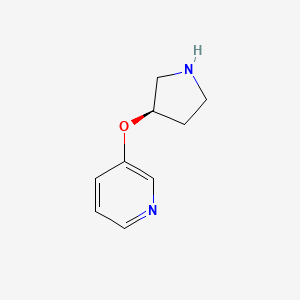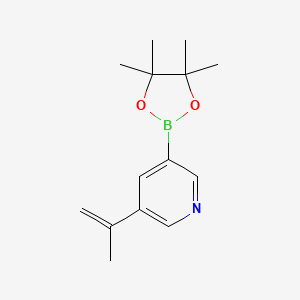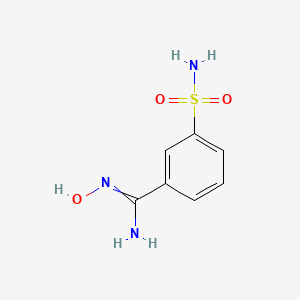
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide is a chemical compound known for its diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a hydroxyl group, a sulfamoyl group, and a benzamidine moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-3-sulfamoylbenzene-1-carboximidamide typically involves the reaction of 3-sulfamoyl-benzamidine with hydroxylating agents under controlled conditions. One common method includes the use of hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of contamination and ensures consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The sulfamoyl group can be reduced to form sulfide derivatives.
Substitution: The benzamidine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or alkyl halides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzamidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide has found extensive applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as an inhibitor of certain enzymes, making it valuable in biochemical studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of advanced materials with specific properties such as enhanced thermal stability and conductivity.
Mécanisme D'action
The mechanism of action of N-hydroxy-3-sulfamoylbenzene-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group and sulfamoyl group play crucial roles in binding to the active sites of enzymes, thereby inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The benzamidine moiety enhances the compound’s affinity for its targets, ensuring effective inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-hydroxy-4-sulfamoyl-benzamidine
- N-hydroxy-2-sulfamoyl-benzamidine
- N-hydroxy-3-sulfamoyl-toluamidine
Uniqueness
N-hydroxy-3-sulfamoylbenzene-1-carboximidamide stands out due to its specific substitution pattern on the benzene ring, which imparts unique electronic and steric properties. This distinct structure enhances its reactivity and binding affinity compared to similar compounds, making it a valuable tool in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C7H9N3O3S |
|---|---|
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
N'-hydroxy-3-sulfamoylbenzenecarboximidamide |
InChI |
InChI=1S/C7H9N3O3S/c8-7(10-11)5-2-1-3-6(4-5)14(9,12)13/h1-4,11H,(H2,8,10)(H2,9,12,13) |
Clé InChI |
SAFFNQHRAGHQFC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=NO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


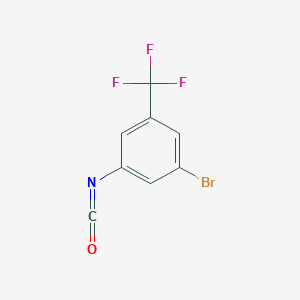
![2-Propanone, 1-[4-(2-phenoxyethyl)-1-piperazinyl]-1-phenyl-](/img/structure/B8607093.png)
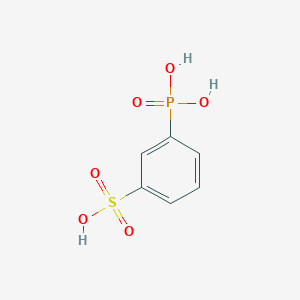
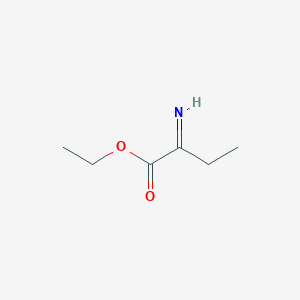
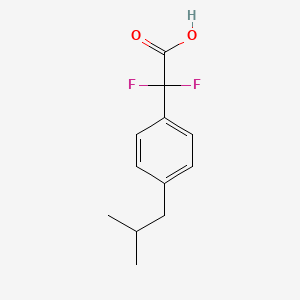
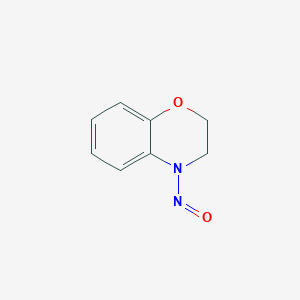
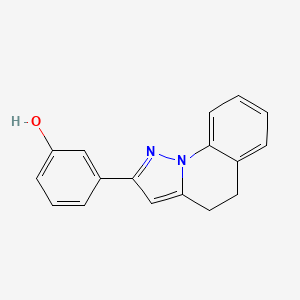
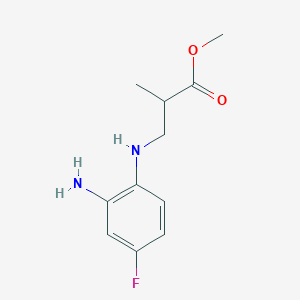
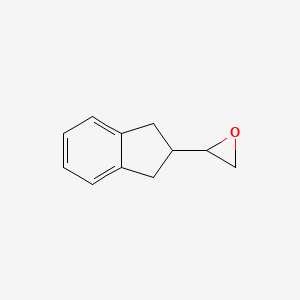
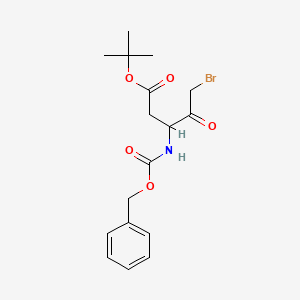
![2-[4-(Imidazol-1-yl)phenoxy]ethylamine](/img/structure/B8607151.png)
![[(3-Phenylacryloyl)oxy]acetic acid](/img/structure/B8607157.png)
